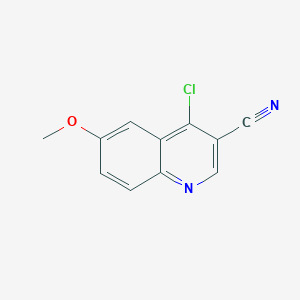

4-Chloro-6-methoxyquinoline-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methoxyquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c1-15-8-2-3-10-9(4-8)11(12)7(5-13)6-14-10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKNILFXAQPQEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625838 | |

| Record name | 4-Chloro-6-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-62-0 | |

| Record name | 4-Chloro-6-methoxy-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methoxyquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-6-methoxy-quinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-methoxyquinoline-3-carbonitrile (CAS No. 13669-62-0)

This technical guide provides a comprehensive overview of 4-Chloro-6-methoxyquinoline-3-carbonitrile, a key intermediate in contemporary drug discovery and development. Intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry, this document delves into the synthesis, chemical properties, and critical applications of this compound, with a particular focus on its role in the development of targeted cancer therapies.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Its unique electronic and steric properties make it a versatile building block for the design of molecules that can interact with various biological targets. This compound (CAS No. 13669-62-0) has emerged as a highly functionalized and valuable intermediate, particularly in the synthesis of potent enzyme inhibitors.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development.

| Property | Value | Source |

| CAS Number | 13669-62-0 | [2] |

| Molecular Formula | C₁₁H₇ClN₂O | [2] |

| Molecular Weight | 218.64 g/mol | [2] |

| Appearance | Solid (typically off-white to yellow powder) | [3] |

| Melting Point | Data not consistently available | |

| Boiling Point | ~439°C at 760 mmHg (Predicted) | [4] |

| Solubility | Low solubility in water is expected. Soluble in some polar organic solvents. | [3] |

| Purity | Commercially available with purities often ≥98% | [3] |

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective synthetic route starts from 4-methoxyaniline.[5][6]

Synthetic Workflow

The overall synthetic workflow can be visualized as a three-stage process:

Caption: A three-stage synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a detailed methodology for the synthesis of the precursor, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which can then be conceptually converted to the target carbonitrile.

Stage 1: Cyclization to form 6-Methoxy-2-methylquinolin-4-ol [5][6]

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and a condenser, combine 4-methoxyaniline and ethyl acetoacetate.

-

Catalyst Addition: Slowly add polyphosphoric acid to the mixture with constant stirring. Polyphosphoric acid acts as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization.

-

Heating: Heat the reaction mixture to approximately 170°C for 1 hour. The high temperature is necessary to overcome the activation energy for the Conrad-Limpach-Knorr quinoline synthesis.

-

Work-up: After cooling, the reaction mixture is quenched with ice water and neutralized with a base (e.g., sodium hydroxide) to precipitate the product. The solid is then filtered, washed with water, and dried.

Stage 2: Nitration to form 6-Methoxy-4-hydroxy-2-methyl-3-nitroquinoline [5][6]

-

Dissolution: Dissolve the 6-Methoxy-2-methylquinolin-4-ol from the previous step in propionic acid.

-

Nitrating Agent: Slowly add nitric acid to the solution while maintaining the temperature. The methoxy group is an activating group, directing the nitration to the adjacent positions.

-

Heating: Heat the mixture to 125°C for 2 hours.

-

Isolation: Upon completion, the reaction mixture is cooled and poured into water to precipitate the nitrated product. The solid is collected by filtration, washed, and dried.

Stage 3: Chlorination to form 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline [5][6]

-

Reaction Setup: Suspend the nitrated quinoline in N,N-Dimethylformamide (DMF).

-

Chlorinating Agent: Add phosphorus oxychloride (POCl₃) to the suspension. POCl₃ is a powerful chlorinating agent that converts the hydroxyl group at the 4-position to a chlorine atom.[7][8][9] The mechanism involves the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[7]

-

Heating: Heat the reaction to 110°C for 1 hour.

-

Work-up: After the reaction is complete, the mixture is carefully poured into ice water to decompose the excess POCl₃ and precipitate the chlorinated product. The product is then filtered, washed, and dried.

Conceptual Final Step: Cyanation

The conversion of the 3-nitro group to a 3-carbonitrile group is a conceptual step that would likely involve a reduction of the nitro group to an amine, followed by a Sandmeyer reaction or a related cyanation method.

Application in Drug Discovery: A Key Intermediate for PI3K/Akt/mTOR Pathway Inhibitors

This compound and its derivatives are crucial intermediates in the synthesis of targeted cancer therapeutics, particularly inhibitors of the PI3K/Akt/mTOR signaling pathway.[1][10][11]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12][13] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for drug development.[14][15]

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline-based drugs.

Role as a Synthetic Precursor

This compound serves as a versatile starting material for the synthesis of dual PI3K/mTOR inhibitors. The chlorine atom at the 4-position is a reactive site for nucleophilic aromatic substitution, allowing for the introduction of various side chains that can modulate the compound's binding affinity and selectivity for the target kinases. The carbonitrile group can also be a key pharmacophore, participating in hydrogen bonding interactions within the ATP-binding pocket of the kinases.

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[16][17][18][19]

HPLC Purity Analysis Protocol

The following is a typical reversed-phase HPLC method for the purity analysis of quinoline derivatives.[20]

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Preparation | 1 mg/mL in Methanol |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring, the methoxy group protons, and any other protons present in the molecule.[21][22][23]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.[23][24]

-

Mass Spectrometry: ESI-MS will confirm the molecular weight of the compound.[24][25]

Safety and Handling

Proper safety precautions must be observed when handling this compound and its precursors.

-

Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[10]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[10]

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its well-defined synthesis and versatile reactivity make it an invaluable precursor for the development of novel therapeutics, particularly those targeting the PI3K/Akt/mTOR signaling pathway. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for researchers and developers in the pharmaceutical sciences.

References

- Mao, Y., et al. (2014). A NEW AND PRACTICAL SYNTHESIS OF 7-(3-CHLOROPROPOXY)-6-METHOXY-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBONITRILE. HETEROCYCLES, 89(8), 1885-1891.

- Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661.

- Li, J., et al. (2018). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 23(11), 2949.

- Helal, M. A., et al. (2020). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 11(9), 1056-1073.

- Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2016 International Conference on Energy, Material and Civil Engineering.

-

Zhao, L., Lei, F., & Guo, Y. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. Retrieved from [Link]

- LoPiccolo, J., et al. (2008). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. International journal of molecular sciences, 9(4), 554–565.

-

Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). FDA-approved inhibitors of PI3K/Akt/mTOR pathway. Retrieved from [Link]

- Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091.

-

MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

- Fedorov, A. Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International journal of molecular sciences, 23(18), 10874.

- Cabrera, J., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. Molecules, 26(22), 6977.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Key Properties and Applications of 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives. Retrieved from [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? Retrieved from [Link]

- Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091.

-

Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. Retrieved from [Link]

- Ghorbani-Vaghei, R., & Malaeki, A. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. New Journal of Chemistry, 42(1), 359-364.

- Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661.

-

Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. Retrieved from [Link]

- Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Annual review of medicine, 69, 397–412.

-

Wockhardt Research Centre. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]

- Fedorov, A. Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10874.

-

Polish Pharmaceutical Society. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

Sources

- 1. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline | Atlantis Press [atlantis-press.com]

- 6. download.atlantis-press.com [download.atlantis-press.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmoutsourcing.com [pharmoutsourcing.com]

- 17. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ptfarm.pl [ptfarm.pl]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. 4-CHLORO-7-HYDROXY-6-METHOXY-QUINOLINE-3-CARBONITRILE(263149-10-6) 1H NMR spectrum [chemicalbook.com]

- 22. rsc.org [rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

A Technical Guide to 4-Chloro-6-methoxyquinoline-3-carbonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-methoxyquinoline-3-carbonitrile (CAS No. 13669-62-0), a highly functionalized heterocyclic compound. Quinoline scaffolds are cornerstones in medicinal chemistry, and this particular derivative offers a unique combination of reactive sites, making it a valuable building block for the synthesis of novel therapeutic agents. This document details its physicochemical and spectroscopic properties, provides a robust, field-proven protocol for its synthesis, explores its chemical reactivity, and discusses its potential applications in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous FDA-approved drugs. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. The strategic functionalization of the quinoline core is paramount to modulating its pharmacological profile.

This compound emerges as a particularly valuable building block. Its structure is distinguished by three key features that enable diverse chemical transformations:

-

A chloro-substituent at the 4-position , which is highly susceptible to nucleophilic aromatic substitution (SNAr), serving as a primary handle for derivatization.

-

A nitrile group at the 3-position , which acts as a versatile precursor for amines, amides, or carboxylic acids and can participate in hydrogen bonding.

-

A methoxy group at the 6-position , an electron-donating group that modulates the electronic properties of the aromatic system, influencing both reactivity and potential interactions with biological targets.

This guide will dissect these features to provide a holistic understanding of the compound's chemical utility.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of chemical synthesis and application. The following tables summarize the key identifiers and predicted properties of this compound.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 13669-62-0 | [1] |

| Molecular Formula | C₁₁H₇ClN₂O | [1][2] |

| Molecular Weight | 218.64 g/mol | [1] |

| Monoisotopic Mass | 218.02469 Da | [2] |

| InChIKey | VIKNILFXAQPQEF-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=CC2=C(C(=CN=C2C=C1)C#N)Cl | [2] |

| Appearance | White to off-white crystalline powder (Expected) | |

| Purity | ≥95% (Typical for commercial samples) |

Spectroscopic Profile: An Expert's Perspective

While specific experimental spectra for this exact compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features. A scientist in the lab should expect the following profile:

-

¹H NMR Spectroscopy:

-

Aromatic Region (δ 7.5-8.8 ppm): Expect distinct signals for the four protons on the quinoline ring system. The proton at C5 will likely be a doublet, while the protons at C7 and C8 will form a more complex splitting pattern, influenced by the methoxy group. The proton at C2, adjacent to the nitrogen, is expected to be the most downfield.

-

Methoxy Protons (δ ~4.0 ppm): A sharp singlet integrating to 3H is the characteristic signal for the -OCH₃ group.

-

-

¹³C NMR Spectroscopy:

-

Nitrile Carbon (δ ~115-120 ppm): The C≡N carbon will appear in this characteristic region.

-

Aromatic Carbons (δ ~100-155 ppm): At least 10 distinct signals are expected. The carbon bearing the chlorine (C4) and the carbon bearing the methoxy group (C6) will have their chemical shifts significantly influenced by these substituents.

-

Methoxy Carbon (δ ~56 ppm): A signal corresponding to the methyl carbon of the methoxy group.

-

-

Infrared (IR) Spectroscopy:

-

C≡N Stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹ is a definitive marker for the nitrile group.

-

C=C / C=N Stretches: Multiple bands in the 1500-1620 cm⁻¹ region corresponding to the aromatic quinoline core.

-

C-O Stretch: A strong absorption band around 1230-1270 cm⁻¹ for the aryl-alkyl ether linkage of the methoxy group.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 700-850 cm⁻¹ .

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a distinct molecular ion peak cluster. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), expect an [M]⁺ peak and an [M+2]⁺ peak with a characteristic intensity ratio of approximately 3:1.[2]

-

Synthesis and Purification Workflow

The synthesis of 4-chloro-6-methoxyquinoline derivatives typically follows a multi-step pathway starting from a suitably substituted aniline. The following protocol is a robust and logical approach for lab-scale synthesis.[3][4]

Retrosynthetic Analysis

A logical disconnection approach simplifies the synthetic challenge, identifying key bond formations and commercially available starting materials.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Methoxy-4-hydroxyquinoline-3-carbonitrile (Cyclization)

-

To a stirred solution of p-anisidine (4-methoxyaniline) (1.0 eq) in a high-boiling point solvent like diphenyl ether, add ethyl (ethoxymethylene)cyanoacetate (1.1 eq).

-

Heat the mixture to approximately 240-250 °C under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

-

Maintain the temperature for 30-60 minutes until the cyclization is complete. The intermediate formed undergoes a thermal cyclization followed by the elimination of ethanol.

-

Allow the reaction mixture to cool to below 100 °C and dilute with hexane to precipitate the product.

-

Filter the resulting solid, wash thoroughly with hexane and then diethyl ether to remove the solvent residue.

-

The crude product, 6-methoxy-4-hydroxyquinoline-3-carbonitrile, can be used in the next step without further purification or can be recrystallized from ethanol if necessary.

Scientist's Note: This is a classic Gould-Jacobs reaction. Using a high-boiling solvent like diphenyl ether is critical to provide the thermal energy required for the intramolecular cyclization. The ethoxymethylene group serves as a masked aldehyde, which is essential for forming the pyridine ring of the quinoline system.

Step 2: Synthesis of this compound (Chlorination)

-

Suspend the crude 6-methoxy-4-hydroxyquinoline-3-carbonitrile (1.0 eq) from the previous step in phosphorus oxychloride (POCl₃) (5-10 eq). POCl₃ acts as both the reagent and the solvent.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).

-

Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The suspension should dissolve as the reaction proceeds. Monitor by TLC until the starting material is fully consumed.

-

Carefully cool the reaction mixture to room temperature.

-

Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic quenching process.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous ammonia until the pH is approximately 7-8.

-

The product will precipitate as a solid. Filter the solid, wash extensively with water until the washings are neutral, and dry under vacuum.

Scientist's Note: The conversion of the 4-hydroxy (or more accurately, the 4-quinolone tautomer) to the 4-chloro group is a standard chlorination procedure. DMF acts as a catalyst by forming the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻) in situ with POCl₃, which is the active electrophilic species that facilitates the chlorination.

Purification and Workflow Visualization

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Caption: General workflow for synthesis and purification.

Chemical Reactivity and Derivatization

The true value of this compound lies in its potential for derivatization. The electronic properties of the quinoline ring, influenced by the electron-withdrawing nitrile and chloro groups and the electron-donating methoxy group, create distinct reactive sites.

Nucleophilic Aromatic Substitution (SNAr) at C4

The C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrile group and the ring nitrogen. The chloride ion is an excellent leaving group, making this position the primary site for modification.

-

With Amines: Reaction with primary or secondary amines (anilines, alkylamines, etc.) readily yields 4-aminoquinoline derivatives. This reaction is fundamental in the synthesis of many kinase inhibitors.[5]

-

With Alcohols/Phenols: Alkoxides or phenoxides can displace the chloride to form 4-alkoxy or 4-aryloxy derivatives.

-

With Thiols: Thiolates react smoothly to produce 4-thioether derivatives.

Caption: Key derivatization via SNAr at the C4 position.

Transformations of the Nitrile Group

The nitrile group is a stable but versatile functional group that can be transformed under more forcing conditions:

-

Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (via an amide intermediate).

-

Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., LiAlH₄) can reduce the nitrile to a primary amine (3-aminomethylquinoline).

These transformations allow for further diversification, enabling the introduction of new functionalities or peptide-like couplings.

Applications in Drug Discovery

While this compound itself is not an active pharmaceutical ingredient, it is a high-value intermediate for building libraries of bioactive molecules. Its structural analogs are key components in several areas of therapeutic research.

-

Kinase Inhibitors: The 4-anilinoquinoline scaffold (formed by reacting the title compound with an aniline) is a well-established pharmacophore for inhibiting tyrosine kinases. Derivatives of the closely related 4-chloro-6,7-dimethoxyquinoline are potent inhibitors of enzymes like c-Met.[5] The methoxy group at C6 can play a crucial role in optimizing binding affinity and pharmacokinetic properties.

-

Antimicrobial and Antiparasitic Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine. The functional handles on this compound allow for the exploration of new derivatives with potential activity against various pathogens.[5]

-

Scaffold for Combinatorial Chemistry: Its straightforward and high-yielding reactivity at the C4 position makes it an ideal substrate for parallel synthesis, enabling the rapid generation of hundreds or thousands of distinct analogs for high-throughput screening campaigns.

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in medicinal chemistry. Its well-defined reactive sites, coupled with a robust synthetic pathway, provide researchers with a reliable platform for constructing novel and complex molecular architectures. The insights provided in this guide—from its fundamental properties and spectroscopic signatures to its reactivity and derivatization potential—are intended to empower scientists to fully exploit its capabilities in the quest for next-generation therapeutics.

References

-

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | C11H7ClN2O2 - PubChem. (URL: [Link])

-

Electronic Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

-

Exploring 4-Chloro-7-(3-Chloropropoxy)-6-Methoxyquinoline-3-Carbonitrile: A Key Bosutinib Intermediate. (URL: [Link])

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (URL: [Link])

-

2,3-Dibromokinolin CAS 13721-00-1 - Početna Sunshine Pharma. (URL: [Link])

-

4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile - Methylamine Supplier. (URL: [Link])

-

4-chloro-6-methoxy-quinoline-3-carbonitrile - PubChemLite. (URL: [Link])

-

4-CHLORO-7-FLUORO-6-METHOXY-QUINOLINE-3-CARBONITRILE - MySkinRecipes. (URL: [Link])

-

(PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - ResearchGate. (URL: [Link])

-

3-Hydroxy-2-methyl-4H-pyran-4-one CAS 118-71-8 - Home Sunshine Pharma. (URL: [Link])

-

(PDF) 4-Chloro-6,7-dimethoxyquinoline - ResearchGate. (URL: [Link])

-

4-Chloro-6-methoxyquinolin-7-ol, CAS No. 205448-31-3 - iChemical. (URL: [Link])

- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google P

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline - Atlantis Press. (URL: [Link])

Sources

4-Chloro-6-methoxyquinoline-3-carbonitrile molecular structure

An In-depth Technical Guide to 4-Chloro-6-methoxyquinoline-3-carbonitrile: A Core Scaffold in Modern Medicinal Chemistry

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry. The strategic placement of its chloro, methoxy, and carbonitrile functional groups on the quinoline scaffold imparts a unique reactivity profile, making it an exceptionally versatile intermediate for the synthesis of complex bioactive molecules. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and spectroscopic signature. We will explore the causality behind its reactivity, particularly in nucleophilic aromatic substitution reactions, and detail its pivotal role as a precursor in the development of targeted therapeutics, including potent kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Molecular Structure and Physicochemical Properties

The foundational structure of this compound is the quinoline bicyclic heterocycle. Its distinct chemical personality and utility are derived from the specific arrangement of its functional groups:

-

4-Chloro Group: Positioned on the pyridine ring of the quinoline system, this chlorine atom is the molecule's primary reactive site. The electron-withdrawing effect of the adjacent ring nitrogen and the C3-carbonitrile group makes the C4 carbon electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr). This feature is the cornerstone of its utility as a building block.

-

6-Methoxy Group: Located on the benzene ring, this electron-donating group can influence the overall electron density of the aromatic system and can be a key interaction point for binding to biological targets in derivative molecules.

-

3-Carbonitrile Group: This strongly electron-withdrawing nitrile group (C≡N) is crucial. It significantly activates the C4 position for nucleophilic attack, thereby facilitating the displacement of the chlorine atom. It also serves as a potential hydrogen bond acceptor in ligand-receptor interactions.

This precise arrangement of functionalities creates a molecule primed for selective chemical modification, allowing for the systematic construction of diverse molecular libraries for drug discovery.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClN₂O | [1][2] |

| Molecular Weight | 218.64 g/mol | [1] |

| CAS Number | 13669-62-0 | [1] |

| Appearance | Typically a solid powder | [3] |

| Predicted Boiling Point | 394.8 ± 37.0 °C | [4] |

| Predicted XlogP | 2.5 | [2] |

| Monoisotopic Mass | 218.02469 Da | [2] |

2D Molecular Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Reactivity

The synthesis of quinoline derivatives is a well-established field of organic chemistry. For this compound and its analogs, synthetic routes often begin with appropriately substituted anilines.

Conceptual Synthetic Workflow

A common and logical approach involves the construction of the quinoline core followed by functional group installation. A representative multi-step synthesis is outlined below.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction and Cyclization

-

Step 1: Acetanilide Formation. 4-methoxyaniline is acetylated using acetic anhydride to protect the amine and form 4-methoxyacetanilide. This is a standard procedure to moderate the reactivity of the aniline.

-

Step 2: Vilsmeier-Haack Formylation. The 4-methoxyacetanilide is treated with a Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide). This electrophilic substitution reaction introduces a formyl group ortho to the activating acetamido group, yielding 2-acetamido-5-methoxybenzaldehyde.

-

Step 3: Condensation. The resulting aldehyde is then condensed with malononitrile in the presence of a basic catalyst (e.g., piperidine). This Knoevenagel condensation forms an intermediate that is primed for cyclization.

-

Step 4: Cyclization and Chlorination. The intermediate undergoes thermal or acid-catalyzed cyclization to form the 4-hydroxy-6-methoxyquinoline-3-carbonitrile. Subsequent treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) replaces the hydroxyl group at the C4 position with a chlorine atom, yielding the final product, this compound.[5] The use of POCl₃ is standard for converting quinolones to their 4-chloro derivatives.

Caption: Conceptual synthesis workflow for the target molecule.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction of this molecule is the SNAr at the C4 position. The chlorine atom serves as an excellent leaving group, readily displaced by a wide range of nucleophiles, most notably amines.

Causality: The reaction is highly favorable due to the electronic stabilization of the negatively charged intermediate (a Meisenheimer complex) by the electron-withdrawing nitrile group and the quinoline nitrogen. This reactivity is the key to its utility, allowing for the straightforward introduction of diverse side chains, a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. A typical reaction involves refluxing the chloroquinoline with a substituted aniline in a solvent like isopropanol.[6][7]

Spectroscopic Characterization

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The expected data are as follows:

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.0 - 9.0 ppm | Protons on the quinoline core reside in the characteristic aromatic region. The proton at C2 or C5 may be the most downfield due to proximity to the nitrogen or activating groups. |

| Methoxy Protons | δ ~3.9 - 4.1 ppm | A sharp singlet corresponding to the three protons of the -OCH₃ group. | |

| ¹³C NMR | Nitrile Carbon | δ ~115 - 120 ppm | The carbon of the C≡N group has a characteristic chemical shift. |

| Aromatic Carbons | δ ~100 - 160 ppm | Multiple signals corresponding to the carbons of the quinoline rings. | |

| Methoxy Carbon | δ ~55 - 60 ppm | The carbon of the -OCH₃ group. | |

| Mass Spec (ESI-MS) | Molecular Ion Peak [M+H]⁺ | m/z ≈ 219.03 | Corresponds to the protonated molecule. The presence of a significant peak at m/z ≈ 221 (M+2) in an approximate 1:3 ratio to the M peak is a definitive indicator of a single chlorine atom.[8] |

| IR Spectroscopy | Nitrile Stretch (C≡N) | ~2220 - 2240 cm⁻¹ | A sharp, strong absorption characteristic of the nitrile functional group. |

| C-O Stretch (Methoxy) | ~1250 cm⁻¹ (asymmetric) & ~1050 cm⁻¹ (symmetric) | Strong absorptions corresponding to the aryl-alkyl ether linkage. | |

| Aromatic C=C/C=N Stretches | ~1500 - 1620 cm⁻¹ | Multiple bands indicating the aromatic quinoline core. |

Applications in Drug Discovery

This compound and its close analogs are not typically therapeutic agents themselves but are high-value intermediates for creating them. Their structure is a key component of several approved and investigational tyrosine kinase inhibitors (TKIs).

Pivotal Role as a TKI Intermediate:

The primary application lies in its use as a scaffold for drugs that target tyrosine kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[9] The SNAr reaction at the C4 position is exploited to couple the quinoline core with a substituted aniline moiety, a common pharmacophore for binding to the ATP pocket of kinases.

For example, a closely related derivative, 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile , serves as a key intermediate in the synthesis of Bosutinib .[5][10][11] Bosutinib is a TKI used to treat chronic myelogenous leukemia (CML) by inhibiting BCR-ABL and Src tyrosine kinases.[10][11] Similarly, analogs like 4-chloro-6,7-dimethoxyquinoline are precursors to drugs like Cabozantinib , which targets c-Met and VEGFR kinases.[9][12]

Caption: Role as a key intermediate in the synthesis of Tyrosine Kinase Inhibitors.

The nitrile and methoxy groups on the quinoline scaffold are not merely passive substituents; they often play a crucial role in the final drug's binding affinity and selectivity for its target kinase.

Conclusion

This compound represents a masterful piece of molecular design, whether achieved through deliberate synthesis or discovered serendipitously. Its structure is a perfect marriage of a stable heterocyclic core with strategically placed, reactive functional groups. The electron-deficient C4 position, activated by both the ring nitrogen and the C3-nitrile, provides a reliable handle for chemical modification via nucleophilic aromatic substitution. This predictable reactivity has cemented its status as a power-tool for medicinal chemists, enabling the efficient construction of complex molecules with significant therapeutic potential. As the demand for targeted and personalized medicines grows, the importance of versatile and well-understood scaffolds like this compound will only continue to increase, ensuring its place as a cornerstone of future drug discovery efforts.

References

-

Biosynth. 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile.

-

CymitQuimica. 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile.

-

PubChem. 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.

-

Echemi. 4-CHLORO-7-HYDROXY-6-METHOXY-QUINOLINE-3-CARBONITRILE.

-

Benchchem. Synthesis of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile: An Essential Building Block for Pharmaceutical Research.

-

Smolecule. 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.

-

Royal Society of Chemistry. Electronic Supplementary Information.

-

ChemicalBook. 4-chloro-7-hydroxy-6-methoxy-quinoline-3-carbonitrile(263149-10-6) 1H NMR.

-

MDPI. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.

-

Benchchem. Biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives.

-

Methylamine Supplier. 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile.

-

Santa Cruz Biotechnology. 4-Chloro-6-methoxy-quinoline-3-carbonitrile.

-

ResearchGate. (PDF) 4-Chloro-6,7-dimethoxyquinoline.

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring 4-Chloro-7-(3-Chloropropoxy)-6-Methoxyquinoline-3-Carbonitrile: A Key Bosutinib Intermediate.

-

Benchchem. A Comparative Analysis of the Crystal Structure of 4-Chloro-6,7-dimethoxyquinoline.

-

MySkinRecipes. 4-CHLORO-7-FLUORO-6-METHOXY-QUINOLINE-3-CARBONITRILE.

-

ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

-

PubChemLite. 4-chloro-6-methoxy-quinoline-3-carbonitrile.

-

Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

-

ResearchGate. Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives.

-

ResearchGate. Graphical abstract of the newly synthesized 6-methoxyquinoline-3-carbonitrile derivatives.

-

Benchchem. Reactivity comparison of 4-Chloro-6,7-dimethoxyquinoline with other chloroquinolines.

-

MySkinRecipes. 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile.

-

Benchchem. An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile: Synthesis, Properties, and Potential Applications.

-

ChemScene. 4-Chloro-6-methoxy-2,3-dimethylquinoline.

-

Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - 4-chloro-6-methoxy-quinoline-3-carbonitrile (C11H7ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile: Properties, Applications, Safety Data & Reliable Supplier in China [nj-finechem.com]

- 4. 4-CHLORO-7-FLUORO-6-METHOXY-QUINOLINE-3-CARBONITRILE [myskinrecipes.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Buy 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | 214470-68-5 [smolecule.com]

- 11. innospk.com [innospk.com]

- 12. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility of 4-Chloro-6-methoxyquinoline-3-carbonitrile

Foreword: Navigating the Preformulation Landscape

To the researchers, scientists, and drug development professionals delving into the potential of novel chemical entities, this guide addresses a critical physicochemical parameter: solubility. The compound at the center of our discussion is 4-Chloro-6-methoxyquinoline-3-carbonitrile, a quinoline derivative with potential significance in medicinal chemistry. Understanding its solubility is a cornerstone for advancing any research and development program, as it profoundly influences everything from in vitro assay reliability to in vivo bioavailability.

This document moves beyond a simple data sheet. In the spirit of rigorous scientific practice, and acknowledging the current landscape of publicly available information, we will not only present what is known but also provide comprehensive, field-proven methodologies for determining what is not. As your virtual Senior Application Scientist, I will guide you through the causality behind experimental choices, ensuring that the protocols described herein are not just a series of steps, but a self-validating system for generating robust and reliable solubility data.

Introduction to this compound and the Imperative of Solubility

This compound belongs to the quinoline class of heterocyclic compounds, a scaffold present in numerous FDA-approved drugs. Its molecular structure, featuring a chloro group, a methoxy group, and a carbonitrile moiety, suggests a complex interplay of lipophilicity and potential hydrogen bonding that will govern its dissolution behavior.

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic efficacy. Poor aqueous solubility can lead to low and erratic absorption from the gastrointestinal tract, diminishing the oral bioavailability of a drug candidate. Therefore, a thorough understanding of a compound's solubility profile in various solvent systems is a non-negotiable prerequisite for its progression through the drug discovery and development pipeline.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before embarking on experimental work, it is crucial to distinguish between two key types of solubility measurements that answer different questions in the drug discovery process.[2][3]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the dissolved and solid states are in equilibrium.[4][5][6] This value is paramount for late-stage development and formulation. The "shake-flask" method is the gold standard for its determination.[7]

-

Kinetic Solubility: This measurement is more relevant to early-stage drug discovery, where high-throughput screening is common. It reflects the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (typically in DMSO) to an aqueous buffer.[8][9][10] This method is faster and consumes less compound, making it ideal for initial profiling.[2]

The choice between these assays depends on the stage of research. For initial screening of a series of analogs, a kinetic solubility assay provides a rapid assessment. For lead optimization and preformulation studies, the more time- and resource-intensive thermodynamic solubility assay is essential.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for determining the equilibrium solubility of this compound. The underlying principle is to allow an excess of the solid compound to equilibrate with the solvent over a sufficient period, ensuring that a saturated solution is formed.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., pH 7.4 phosphate-buffered saline (PBS), simulated gastric fluid, DMSO, ethanol, methanol, acetone)

-

Glass vials with screw caps

-

Orbital shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Solvent Systems: Prepare all aqueous buffers and ensure their pH is accurately adjusted.

-

Addition of Compound: To a series of glass vials, add an excess amount of solid this compound. A visual excess of solid should remain at the end of the experiment to ensure equilibrium has been reached with the solid phase.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for at least 24 to 48 hours. For poorly soluble compounds, equilibrium may take longer to achieve.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any fine, undissolved particles. Causality Note: This step is critical to prevent artificially high solubility readings from suspended microparticles.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.[5]

Visualization of the Thermodynamic Solubility Workflow

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison. Researchers should populate this table with their experimentally determined values.

Table 1: Solubility Profile of this compound

| Solvent/Buffer System | Temperature (°C) | Assay Type | Solubility (µg/mL) | Solubility (µM) |

| PBS (pH 7.4) | 25 | Thermodynamic | Experimental Data | Experimental Data |

| PBS (pH 7.4) | 37 | Thermodynamic | Experimental Data | Experimental Data |

| Simulated Gastric Fluid (pH 1.2) | 37 | Thermodynamic | Experimental Data | Experimental Data |

| Water | 25 | Thermodynamic | Experimental Data | Experimental Data |

| Ethanol | 25 | Thermodynamic | Experimental Data | Experimental Data |

| Methanol | 25 | Thermodynamic | Experimental Data | Experimental Data |

| Acetone | 25 | Thermodynamic | Experimental Data | Experimental Data |

| DMSO | 25 | Thermodynamic | Experimental Data | Experimental Data |

| PBS (pH 7.4) | 25 | Kinetic | Experimental Data | Experimental Data |

Analytical Quantification

Accurate quantification of the dissolved compound is the bedrock of any solubility assay. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for this purpose.

-

Method Development: A reverse-phase C18 column is typically a good starting point for quinoline derivatives. The mobile phase will likely consist of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent like acetonitrile or methanol. A gradient elution may be necessary to ensure good peak shape and resolution from any potential impurities or degradants.

-

Validation: The analytical method must be validated for linearity, accuracy, and precision to ensure the reliability of the solubility data.

-

Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the compound in the filtered supernatant from the solubility experiment is then determined by interpolating its peak area from this calibration curve.

Conclusion: A Path Forward

While published quantitative solubility data for this compound remains elusive, this guide provides the necessary framework and detailed protocols for its rigorous experimental determination. By employing the methodologies outlined herein, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug discovery and development process. The principles of thermodynamic and kinetic solubility, coupled with robust analytical quantification, form a self-validating system that ensures the scientific integrity of the generated data. This foundational knowledge will undoubtedly pave the way for a deeper understanding of this promising compound and its therapeutic potential.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- PubMed. (n.d.). In vitro solubility assays in drug discovery.

- Singhvi, G., et al. (2012).

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- PCBiS. (n.d.). Thermodynamic solubility.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Smolecule. (2023). 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.

- Methylamine Supplier. (n.d.). 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile.

Sources

- 1. 4-Chloro-7-Hydroxy-6-Methoxyquinoline-3-Carbonitrile: Properties, Applications, Safety Data & Reliable Supplier in China [nj-finechem.com]

- 2. enamine.net [enamine.net]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-vitro Thermodynamic Solubility [protocols.io]

- 5. evotec.com [evotec.com]

- 6. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. asianpubs.org [asianpubs.org]

The Versatile Scaffold: A Technical Guide to the Biological Activities of Quinoline Derivatives

Introduction: The Quinoline Core - A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry.[1][2][3][4] Its rigid, planar structure and the presence of a nitrogen atom provide a unique scaffold for functionalization, leading to a diverse array of derivatives with a broad spectrum of biological activities.[2][3][4] This guide offers an in-depth exploration of the significant pharmacological properties of quinoline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities and unlock the full therapeutic potential of this remarkable molecular framework.

Antimalarial Activity: The Enduring Legacy of Quinine

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, a natural quinoline alkaloid isolated from the bark of the Cinchona tree, was the first effective treatment for this devastating parasitic disease.[5] This historical success paved the way for the development of synthetic quinoline-based antimalarials like chloroquine, mefloquine, and primaquine, which have been mainstays in malaria therapy for decades.[2][5][6]

Mechanism of Action: Disrupting Heme Detoxification

The primary mechanism of action for many quinoline antimalarials, particularly the 4-aminoquinolines like chloroquine, involves the disruption of a critical process in the malaria parasite's life cycle: heme detoxification.[7] During its intra-erythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinoline derivatives are thought to accumulate in the parasite's acidic food vacuole and interfere with this polymerization process.[7] The resulting buildup of free heme leads to oxidative stress and parasite death.

Structure-Activity Relationship (SAR) Insights

The antimalarial potency of quinoline derivatives is highly dependent on their structural features. Key SAR observations include:

-

The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring, as seen in chloroquine, is often crucial for activity.[1]

-

The 4-Amino Side Chain: The nature of the diaminoalkyl side chain at the 4-position significantly influences the drug's accumulation in the parasite's food vacuole and its overall efficacy.[1]

-

Hybrid Molecules: Recent strategies involve creating hybrid molecules that combine the quinoline scaffold with other pharmacophores, such as pyrimidines or ferrocene, to enhance activity against drug-resistant strains.[8]

Experimental Protocol: In Vitro Antimalarial Susceptibility Testing

A standard method to evaluate the in vitro antimalarial activity of novel quinoline derivatives is the SYBR Green I-based fluorescence assay.

Principle: This assay measures the proliferation of Plasmodium falciparum in human erythrocytes by quantifying the amount of parasite DNA. SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.

Step-by-Step Methodology:

-

Parasite Culture: Maintain a continuous culture of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum in human erythrocytes.[9]

-

Compound Preparation: Prepare serial dilutions of the test quinoline derivatives and standard antimalarial drugs (e.g., chloroquine) in a 96-well microtiter plate.

-

Inoculation: Add parasitized erythrocytes to each well. Include positive (parasitized cells without drug) and negative (uninfected erythrocytes) controls.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA by adding a lysis buffer containing SYBR Green I.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Anticancer Activity: A Multifaceted Approach to Targeting Malignancy

The quinoline scaffold has emerged as a privileged structure in the design of novel anticancer agents.[1][3][10] Its derivatives have been shown to exert their cytotoxic effects through a variety of mechanisms, making them promising candidates for cancer therapy.[1][10][11][12]

Mechanisms of Action: Diverse Cellular Targets

Quinoline-based compounds exhibit a remarkable diversity in their anticancer mechanisms, which include:

-

Topoisomerase Inhibition: Many quinoline derivatives function as topoisomerase inhibitors, interfering with the enzymes that manage DNA topology during replication and transcription, ultimately leading to DNA damage and apoptosis.[1][12][13]

-

Tyrosine Kinase Inhibition: Several quinoline-containing drugs, such as bosutinib and cabozantinib, are potent inhibitors of tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[11][14]

-

Tubulin Polymerization Inhibition: Some derivatives disrupt the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][14]

-

Induction of Apoptosis: Quinoline compounds can trigger programmed cell death through various pathways, including the activation of caspases and the modulation of Bcl-2 family proteins.[1][11]

-

Inhibition of Angiogenesis: By targeting pathways like the Vascular Endothelial Growth Factor Receptor (VEGFR), certain derivatives can inhibit the formation of new blood vessels that are essential for tumor growth and metastasis.[1][12]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of quinoline derivatives can be finely tuned by modifying their substitution patterns:

-

Substitutions at C2, C4, and C8: Modifications at these positions have been shown to significantly impact cytotoxicity. For instance, 2,4-disubstituted quinolines have demonstrated potent growth inhibitory effects.[1]

-

Carboxamide Linkages: The introduction of a carboxamide group at various positions on the quinoline or quinolone ring has proven to be an effective strategy for enhancing anticancer potency.[13]

-

Hybridization with Other Pharmacophores: Conjugating the quinoline core with other anticancer moieties, such as chalcones, can lead to synergistic effects and improved activity.[14]

Quantitative Data: In Vitro Cytotoxicity of Quinoline Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Quinoline-Chalcone Hybrid | MCF-7 (Breast) | 3.35 | EGFR Inhibition | [14] |

| Quinoline-Chalcone Hybrid | A549 (Lung) | 1.91 | PI3K/Akt/mTOR Inhibition | [14] |

| Quinoline-Chalcone Hybrid | K-562 (Leukemia) | 5.29 | PI3K/Akt/mTOR Inhibition | [14] |

| 2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 µg/ml | Antiproliferative | [1] |

| Quinoline-Pyrimidine Hybrid | P. falciparum | 0.073 µg/mL | Antimalarial | [8] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic potential of compounds on cancer cell lines.[15][16][17]

Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[16]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the log of the compound concentration.

Visualizing Anticancer Mechanisms: Signaling Pathway Diagram

Caption: Mechanisms of anticancer action for quinoline derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Beyond their roles as antimalarial and anticancer agents, quinoline derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents.[2][3][18][19] The well-known quinolone antibiotics, such as ciprofloxacin and levofloxacin, are structurally related to quinolines and highlight the antibacterial potential of this scaffold.[20]

Mechanism of Action: Targeting Essential Bacterial Processes

The antibacterial activity of many quinoline derivatives stems from their ability to inhibit crucial bacterial enzymes:

-

DNA Gyrase and Topoisomerase IV: The quinolone antibiotics primarily target these enzymes, which are essential for bacterial DNA replication, recombination, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and bacterial cell death.

-

Peptide Deformylase (PDF): Some novel quinoline derivatives have been designed to inhibit PDF, an enzyme critical for bacterial protein maturation.[18][21]

Structure-Activity Relationship (SAR) Insights

-

Substitutions on the Quinoline Ring: The nature and position of substituents on the quinoline core are critical for antimicrobial activity. For example, the incorporation of sulfonamide or benzoyl moieties can enhance antibacterial and antifungal properties.[18]

-

Hybridization: Creating hybrids of quinoline with other antimicrobial pharmacophores, such as thiazolidinone or benzimidazole, has been a successful strategy for developing potent new agents.[19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[22][23]

Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.[22]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[24]

-

Compound Dilution: Perform a two-fold serial dilution of the quinoline derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Experimental Workflow: MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and there is a continuous search for novel anti-inflammatory agents with improved efficacy and safety profiles. Quinoline derivatives have emerged as a promising class of compounds in this therapeutic area.[25][26][27]

Mechanism of Action: Targeting Key Inflammatory Mediators

The anti-inflammatory effects of quinoline derivatives are mediated through the inhibition of various pro-inflammatory targets:[25][26][27][28]

-

Cyclooxygenase (COX) Enzymes: Some quinoline derivatives, particularly those with a carboxylic acid moiety, can inhibit COX-1 and COX-2, the enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[27][28]

-

Phosphodiesterase 4 (PDE4): Inhibition of PDE4, an enzyme that degrades cyclic AMP (cAMP), leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.[25][26][27]

-

Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE): By inhibiting TACE, certain quinoline derivatives can block the release of soluble TNF-α, a potent pro-inflammatory cytokine.[25][26][28]

Structure-Activity Relationship (SAR) Insights

The specific anti-inflammatory target of a quinoline derivative is often dictated by the nature of its substituents:[26][27][28]

-

Carboxamide Moiety: The presence of a carboxamide group is often associated with TRPV1 antagonism.[27][28]

-

Aniline at C-4 and Aryl at C-8: This substitution pattern has been linked to PDE4 inhibition.[27]

Conclusion and Future Perspectives

The quinoline scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its derivatives have yielded a remarkable array of therapeutic agents with diverse biological activities, from combating infectious diseases to treating cancer and inflammation. The versatility of the quinoline ring system, which allows for fine-tuning of its pharmacological properties through targeted chemical modifications, ensures its continued relevance in the development of new medicines. Future research will likely focus on the design of novel quinoline-based hybrid molecules, the exploration of new biological targets, and the development of derivatives with improved pharmacokinetic and safety profiles. The rich history and proven success of quinoline derivatives provide a solid foundation for future innovations that will undoubtedly address unmet medical needs.

References

- Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. (n.d.). Google AI.

- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Google AI.

- Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022, September 17). Biointerface Research in Applied Chemistry.

- Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed. (2025, August 29). PubMed.

- Biological activities of quinoline derivatives - PubMed. (n.d.). PubMed.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (n.d.). PubMed Central.

- Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (2025, January 28). PubMed.

- Quinolines: a new hope against inflammation - PubMed. (n.d.). PubMed.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (n.d.). Taylor & Francis Online.

- Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI. (n.d.). MDPI.

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025, August 6). Google AI.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (2021, August 13). Integra Biosciences.

- In vitro in vivo and models used for antimalarial activity. (2019, May 14). Google AI.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Google AI.

- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed.

- (PDF) A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020, June 4). ResearchGate.

- Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - NIH. (n.d.). National Institutes of Health.

- Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Google AI.

- Biological Activities of Quinoline Derivatives | Bentham Science Publishers. (2009, December 1). Bentham Science.

- Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents - YMER. (n.d.). YMER.

- Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review | Semantic Scholar. (2023, January 1). Semantic Scholar.

- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview - Ingenta Connect. (n.d.). Ingenta Connect.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (2023, July 21). PubMed.

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1). ScienceDirect.

- New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - NIH. (n.d.). National Institutes of Health.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025, February 24). International Journal of Medical Pharmaceutical and Health Sciences.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH. (n.d.). WOAH.

- Review on Antimicrobial Activity of Quinoline - Human Journals. (2022, April 30). Human Journals.

- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021, July 16). Asian Pacific Journal of Health Sciences.

- Quinoline and their Derivatives as Anti-Inflammatory Agents | Bentham Science Publishers. (2024, May). Bentham Science.

- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). RSC Publishing.

- Anticancer Activity of Quinoline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research.

- Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (n.d.). ResearchGate.

- A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds - Taylor & Francis Online. (n.d.). Taylor & Francis Online.

- Antimicrobial Susceptibility Testing | myadlm.org. (2017, March 29). myadlm.org.

- Antibiotic sensitivity testing - Wikipedia. (n.d.). Wikipedia.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2). RSC Publishing.

- A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug - ResearchGate. (n.d.). ResearchGate.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (n.d.). National Institutes of Health.

- An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs - MalariaWorld. (2025, August 7). MalariaWorld.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27). RSC Advances.

- efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (n.d.). Google AI.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. (n.d.). ResearchGate.

- In vitro and in vivo models used for antimalarial activity: A brief review - ResearchGate. (2025, August 8). ResearchGate.

- Existing range of in vitro screening methods and in vivo models for blood stage anti-malarials - ResearchGate. (n.d.). ResearchGate.

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Google AI.

- Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview - YouTube. (2022, September 13). YouTube.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]